1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone
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Overview
Description
1-(4-{[4-(4-Methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is a complex organic compound that features a thiazole ring, a methoxyphenyl group, and an ethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-methoxyphenyl isothiocyanate with α-haloketones under basic conditions.
Coupling Reaction: The thiazole derivative is then coupled with 4-aminophenyl ethanone using a suitable coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods: While specific industrial methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield and purity. This might include continuous flow synthesis techniques and the use of automated reactors.
Chemical Reactions Analysis
Types of Reactions: 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The ethanone moiety can be reduced to an alcohol.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Electrophilic reagents like bromine (Br₂) or chlorinating agents.
Major Products:
Oxidation: Formation of 4-methoxybenzoic acid.
Reduction: Formation of 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanol.
Substitution: Formation of halogenated thiazole derivatives.
Scientific Research Applications
1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Material Science: The compound’s unique structure makes it a candidate for use in organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone involves its interaction with specific molecular targets:
Enzyme Inhibition: The thiazole ring can interact with the active sites of enzymes, leading to inhibition of their activity.
Pathways Involved: It can modulate signaling pathways involved in cell growth and apoptosis, making it a potential therapeutic agent for cancer treatment.
Comparison with Similar Compounds
1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanol: This compound is similar but has an alcohol group instead of an ethanone moiety.
4-(4-Methoxyphenyl)-1,3-thiazole: This compound lacks the ethanone and amino phenyl groups.
Uniqueness: 1-(4-{[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino}phenyl)ethanone is unique due to its combination of a thiazole ring, methoxyphenyl group, and ethanone moiety, which confer specific chemical reactivity and biological activity not found in simpler analogs.
Properties
IUPAC Name |
1-[4-[[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]amino]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-12(21)13-3-7-15(8-4-13)19-18-20-17(11-23-18)14-5-9-16(22-2)10-6-14/h3-11H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDLCDUSUUGZOY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC2=NC(=CS2)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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